1-Prop-2-enyl-3-quinoxalin-6-ylthiourea
Description
1-Prop-2-enyl-3-quinoxalin-6-ylthiourea is a thiourea derivative featuring a quinoxaline heterocycle substituted at the 6-position and a propenyl (allyl) group at the 1-position of the thiourea backbone. The propenyl group introduces steric bulk and unsaturation, which may influence reactivity (e.g., susceptibility to oxidation or Michael addition) and conformational flexibility. Thiourea derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and metal-coordination properties.
Properties
IUPAC Name |
1-prop-2-enyl-3-quinoxalin-6-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-5-15-12(17)16-9-3-4-10-11(8-9)14-7-6-13-10/h2-4,6-8H,1,5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQIEMBOWHONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea typically involves the functionalization of quinoxaline derivatives. One common method is the C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, and amination . The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea, may involve green chemistry approaches to ensure sustainability and cost-effectiveness. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed .
Chemical Reactions Analysis
Types of Reactions
1-Prop-2-enyl-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with different functional groups .
Scientific Research Applications
1-Prop-2-enyl-3-quinoxalin-6-ylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit tyrosine kinases, induce apoptosis, and inhibit tubulin polymerization . These actions contribute to their anticancer and antimicrobial effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothetical Properties
Key Observations:
Substituent Effects: The propenyl group in the target compound introduces unsaturation, which may enhance reactivity but reduce stability compared to saturated analogs (e.g., 1-(quinolin-6-yl)ethane-1,2-diamine ).
Functional Group Diversity: Thiourea derivatives (e.g., 1-(quinolin-6-yl)thiourea ) share hydrogen-bonding capacity, but cyclopropane or hydrazide substituents in other analogs confer rigidity or chelating properties.
Hypothetical Activity and Stability
- Bioactivity: Quinoxaline-based thioureas are theorized to exhibit enhanced interactions with electron-rich biological targets (e.g., DNA or enzyme active sites) compared to quinoline analogs. However, the propenyl group’s steric effects might reduce membrane permeability relative to smaller substituents.
- Stability: The allyl group in the target compound could render it prone to oxidation or polymerization under ambient conditions, unlike 1-(quinolin-6-yl)thiourea, which lacks unsaturated chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
